3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(5-methyl-2,3-diphenylindol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO2/c1-17-12-13-21-20(16-17)23(18-8-4-2-5-9-18)24(19-10-6-3-7-11-19)25(21)15-14-22(26)27/h2-13,16H,14-15H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTAQSYCAZMXLFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Substitution Reactions: The methyl and diphenyl groups are introduced through electrophilic aromatic substitution reactions. This can be achieved by treating the indole core with appropriate alkylating and arylating agents.
Attachment of the Propanoic Acid Group: The final step involves the introduction of the propanoic acid group. This can be done through a Friedel-Crafts acylation reaction, where the indole derivative is treated with a propanoic acid derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Ester Hydrolysis
The compound’s ester derivatives (e.g., methyl or ethyl esters) undergo hydrolysis under acidic or basic conditions to yield the carboxylic acid. For example, sodium hydroxide (NaOH) in methanol/water mixtures effectively saponifies esters, followed by acidification to recover the acid . This reaction is critical for generating the parent acid from ester precursors.
Reaction Conditions :
| Reagent | Solvent | Temperature | Duration |
|---|---|---|---|
| NaOH (2.0 equiv.) | MeOH/H₂O | 80°C | Overnight |
| H₂SO₄ (10%) | CH₂Cl₂ | Room temperature | Quenching |
This method is widely used in organic synthesis, as demonstrated in similar indole derivatives .
Amidation and Hydrazide Formation
The carboxylic acid group can undergo amidation or hydrazide formation via activation with thionyl chloride (SOCl₂), followed by reaction with amines or hydrazine hydrate. This is a common strategy in medicinal chemistry to modify bioactivity.
Example Protocol :
-
Activation : Reflux the carboxylic acid with thionyl chloride in acetic acid .
-
Reaction : Treat the activated acid with hydrazine hydrate in ethanol to form hydrazides .
This approach is validated in studies on indole-based neuroprotective agents .
Derivatization and Functionalization
The compound’s structure permits further derivatization to enhance pharmacological properties:
-
Esterification : Conversion of the carboxylic acid to esters (e.g., methyl, ethyl) improves lipophilicity and bioavailability .
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Hydroxylamine Reaction : Formation of oximes or hydrazones to modulate enzyme inhibition profiles .
Biological Activity Correlation
Structural features like the 5-methyl and diphenyl substitutions on the indole ring enhance lipophilicity, potentially increasing permeability and interaction with biological targets. For example, similar indole derivatives show:
| Biological Activity | Relevant Substituents | Source |
|---|---|---|
| Neuroprotection | Hydroxyl, methoxy groups | |
| MAO-B Inhibition | Halogenated substituents |
Key Challenges and Considerations
-
Selectivity : Reactions on the indole ring require controlled conditions to avoid over-functionalization.
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Stability : The carboxylic acid group is prone to decarboxylation under high temperatures or acidic conditions.
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Bioavailability : Ester derivatives may require enzymatic cleavage in vivo to regenerate the active acid form .
Scientific Research Applications
Biological Activities
Research has indicated that indole derivatives, including 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoic acid, exhibit a range of biological activities:
- Anticancer Properties : Indole derivatives are known for their potential anticancer effects. Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells .
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
- Antimicrobial Activity : Research suggests that compounds related to 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoic acid may exhibit antimicrobial effects against various pathogens .
Therapeutic Applications
The unique structure of 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoic acid enables its potential use in several therapeutic areas:
Cancer Therapy
The compound's ability to target cancer cells makes it a candidate for drug development aimed at treating various cancers. Its mechanism of action may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
Neurological Disorders
Given the involvement of indole derivatives in neurotransmitter regulation, there is potential for applications in treating neurological disorders such as depression or anxiety disorders .
Inflammatory Diseases
The anti-inflammatory properties suggest its use in developing treatments for chronic inflammatory diseases, potentially providing relief from symptoms and improving patient outcomes.
Structural Insights
The structural characteristics of 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoic acid enhance its lipophilicity and biological activity:
| Property | Value |
|---|---|
| Aromatic Bond Count | 22 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area | 42.2 Ų |
These properties facilitate interactions with biological targets, enhancing its efficacy as a therapeutic agent.
Case Study 1: Anticancer Activity
A study conducted on similar indole compounds demonstrated significant inhibition of tumor cell lines when treated with derivatives of propanoic acid. The results indicated that modifications to the indole structure could enhance the anticancer effects.
Case Study 2: Anti-inflammatory Mechanism
Another research effort focused on the anti-inflammatory properties of related compounds showed that they could effectively reduce inflammatory markers in animal models, suggesting a pathway for developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity. For example, it could inhibit enzymes involved in cell proliferation, leading to anticancer effects.
Pathways Involved: It may affect signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival. By modulating these pathways, the compound can exert its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Indole Substituents
3-(5-Cyclopropyl-2,3-diphenyl-1H-indol-1-yl)propanoic Acid
- Structure : Cyclopropyl substitution at position 5 replaces the methyl group.
- Properties: Molecular weight: 389.47 g/mol (C26H23NO2).
3-(5-Bromo-1H-indol-3-yl)propanoic Acid
- Properties: Molecular weight: 282.12 g/mol (C11H10BrNO2).
- Activity : The electron-withdrawing bromine increases acidity (pKa ~4.2), enhancing solubility but reducing FABP4 affinity due to loss of hydrophobic interactions .
3-[2-(4-Fluorophenyl)-5-methoxy-1H-indol-3-yl]propanoic Acid
Analogs with Modified Acid Chains or Functional Groups
3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid
- Structure : Thioether linkage to an imidazole ring instead of indole.
- Properties : Molecular weight: 200.24 g/mol (C7H10N2O2S).
- Synthesis: Prepared via regioselective alkylation of methimazole with 3-bromopropanoic acid (yield: 65%) .
- Activity : Targets thioredoxin reductase, demonstrating anticancer activity in vitro .
(S)-2-(5-((3,5-Difluorophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-(1H-indol-3-yl)propanoic Acid
- Structure: Hybrid indole-pyrazole-thiazolidinone scaffold.
- Properties : Molecular weight: 482.49 g/mol (C22H15F2N3O3S).
Physicochemical and Pharmacokinetic Comparisons
| Compound | Molecular Weight (g/mol) | LogP<sup>a</sup> | Solubility (mg/mL) | IC50 (FABP4) | Key Substituents |
|---|---|---|---|---|---|
| 3-(5-Methyl-2,3-diphenyl-indol) | 381.47 | 5.2 | 0.12 | 0.038 µM | 5-Me, 2,3-Ph |
| 3-(5-Cyclopropyl-2,3-diphenyl) | 389.47 | 5.5 | 0.09 | 0.12 µM<sup>b</sup> | 5-Cyclopropyl, 2,3-Ph |
| 3-(5-Bromo-indol-3-yl) | 282.12 | 3.8 | 1.45 | N/A | 5-Br |
| 3-(5-Methoxy-indol-3-yl) | 219.24 | 2.1 | 3.20 | N/A | 5-OMe |
<sup>a</sup> Predicted using ChemAxon; <sup>b</sup> Estimated from structural analogs .
Key Research Findings
- Synthetic Challenges : Regioselective substitution on indole (e.g., N-1 vs. S-2 in thioether analogs) requires optimized conditions to avoid byproducts .
- Structure-Activity Relationships (SAR): Hydrophobic substituents (e.g., diphenyl, cyclopropyl) enhance FABP4 binding via van der Waals interactions. Electron-withdrawing groups (e.g., Br, NO2) improve solubility but reduce target affinity . Methoxy groups balance lipophilicity and metabolic stability, broadening therapeutic applications .
Biological Activity
3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The molecular formula for 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoic acid is with a molecular weight of approximately 355.43 g/mol. The compound features an indole moiety substituted with two phenyl groups and a methyl group, contributing to its lipophilicity and potential bioactivity .
Biological Activities
Research indicates that compounds with indole structures often exhibit a range of biological activities, including:
- Anticancer Activity : Indole derivatives have been studied for their ability to inhibit cancer cell proliferation.
- Anti-inflammatory Properties : Certain indole compounds show promise in reducing inflammation.
- Antimicrobial Effects : Indole derivatives have demonstrated activity against various bacterial and fungal strains.
Table 1: Summary of Biological Activities of Related Indole Compounds
| Compound Name | Structure | Notable Activity |
|---|---|---|
| Ethyl 3-(5-methylindol-1-yl)propanoate | Similar indole structure | Anticancer activity |
| Ethyl 3-(4-methylphenyl)-2-(methylamino)propanoate | Contains a phenyl group | Anti-inflammatory properties |
| Ethyl 3-(indol-3-carboxylic acid) | Indole derivative | Antimicrobial effects |
The biological activity of 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoic acid can be attributed to its ability to interact with various biological targets. Preliminary studies suggest it may act through:
- Inhibition of Enzymes : Similar compounds have shown inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases .
- Antioxidant Activity : The compound may possess antioxidant properties, protecting cells from oxidative stress.
Case Studies and Research Findings
Recent studies have highlighted the promising potential of indole derivatives in treating neurodegenerative diseases. For instance:
- Neuroprotection Studies : Compounds similar to 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoic acid were evaluated for their neuroprotective effects against oxidative stress in SH-SY5Y neuroblastoma cells. Results indicated low neurotoxicity and significant protective effects against H₂O₂-induced damage .
- AChE Inhibition Assays : In vitro assays demonstrated that certain indole derivatives exhibited potent AChE inhibition, which is crucial for developing treatments for Alzheimer's disease. The selectivity index (SI) for these compounds suggests they could be effective therapeutic agents .
Q & A
[Basic] What are the recommended synthetic routes for 3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propanoic acid?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Indole core formation : Use Fischer indole synthesis or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce phenyl groups at the 2- and 3-positions of the indole ring .
- N-alkylation : Introduce the propanoic acid moiety via nucleophilic substitution using a bromo- or chloro-propanoic acid derivative. Protecting groups (e.g., tert-butyl esters) may be employed to prevent side reactions during alkylation .
- Deprotection : Acidic hydrolysis (e.g., HCl in dioxane) removes protecting groups to yield the free carboxylic acid .
Purification via column chromatography or recrystallization is critical to isolate the target compound.
[Basic] Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the indole scaffold, phenyl substituents, and propanoic acid chain. Aromatic protons in the indole ring (δ 6.8–8.2 ppm) and methyl groups (δ 2.3–2.6 ppm) are diagnostic .
- FT-IR : Peaks at ~1700 cm (C=O stretch of carboxylic acid) and ~3400 cm (O-H stretch) validate the functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated for CHNO: 367.1572 g/mol) .
[Advanced] How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for cross-coupling efficiency. Lower catalyst loading (1–2 mol%) reduces costs while maintaining yield .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during alkylation. Microwave-assisted synthesis may reduce reaction time .
- Temperature Control : Stepwise heating (e.g., 80°C for indole formation, 120°C for alkylation) minimizes decomposition .
[Advanced] What strategies resolve contradictions in biological activity data across cell lines?
Methodological Answer:
- Dose-Response Curves : Perform assays at multiple concentrations (e.g., 1–100 µM) to identify IC variability .
- Cell Line Validation : Confirm genetic stability (e.g., p53 status) and proliferation rates using control compounds .
- Impurity Analysis : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to detect byproducts that may interfere with activity .
[Basic] What preliminary assays are used to screen its biological activity?
Methodological Answer:
- Antiproliferative Assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) over 48–72 hours .
- Enzyme Inhibition : Test COX-2 or kinase inhibition via fluorescence-based kits (e.g., ADP-Glo™ for kinases) .
- Solubility Profiling : Use DMSO stock solutions (<1% final concentration) to avoid solvent toxicity .
[Advanced] How is computational modeling applied to study its mechanism of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2). Grid boxes centered on active sites ensure accurate docking .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess protein-ligand stability .
- QSAR Models : Correlate substituent electronegativity or steric bulk with activity using partial least squares regression .
[Advanced] How can structural analogs improve understanding of SAR?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogens (e.g., 5-F substitution) or methyl groups to assess electronic effects .
- Propanoic Acid Modifications : Replace the carboxylic acid with esters or amides to evaluate bioavailability .
- 3D Pharmacophore Mapping : Generate models (e.g., Schrödinger Phase) to identify critical hydrogen bond donors/acceptors .
[Basic] What storage conditions ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent degradation .
- Light Sensitivity : Use amber vials to avoid photolysis of the indole ring .
- Humidity Control : Include desiccants (e.g., silica gel) to prevent hydrolysis of the carboxylic acid .
[Advanced] What analytical methods quantify purity in complex mixtures?
Methodological Answer:
- HPLC-DAD : Use a C18 column (4.6 × 250 mm, 5 µm) with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor at 254 nm .
- LC-MS/MS : Electrospray ionization (ESI+) in MRM mode detects trace impurities (<0.1%) .
- NMR Purity Assessment : Integrate proton signals to estimate purity (>95% for biological assays) .
[Advanced] How can solubility challenges be addressed in formulation studies?
Methodological Answer:
- pH Adjustment : Prepare sodium salts (pH 7.4 buffer) to enhance aqueous solubility .
- Lipid-Based Carriers : Use liposomes (e.g., DPPC/cholesterol) or cyclodextrin inclusion complexes .
- Prodrug Synthesis : Convert carboxylic acid to methyl esters for improved membrane permeability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
